PPARα Subtype Selectivity vs. Fenofibrate and In-Series Analogs
A229 exhibits restricted activation of the related PPARβ/δ and PPARγ subtypes, a critical differentiation from both fenofibrate and more potent in-series analogs. In a commercial luciferase-based cell reporter assay, A229 produced maximal relative activation of only 12.1% for PPARβ/δ and 11.2% for PPARγ (relative to subtype-specific full-agonist controls), whereas the more PPARα-potent analog 3g (EC50 83 nM) activated PPARβ/δ to 31.1% and PPARγ to 22.5%, and analog 6d (EC50 80 nM) activated PPARβ/δ to 25.1% and PPARγ to 35.7% [1]. Fenofibrate, the clinical standard, lacks comparable subtype selectivity profiling and exhibits significant off-target CYP2C8 inhibition (IC50 ~0.2-9.7 μM), confounding data interpretation in metabolic and inflammatory assays .
3g: 31.1% / 22.5%
6d: 25.1% / 35.7%
| Evidence Dimension | Subtype selectivity – maximal relative activation of PPARβ/δ and PPARγ |
|---|---|
| Target Compound Data | A229: PPARβ/δ 12.1% ± 1.0%, PPARγ 11.2% ± 3.0% |
| Comparator Or Baseline | 3g: PPARβ/δ 31.1% ± 1.0%, PPARγ 22.5% ± 6.7%; 6d: PPARβ/δ 25.1% ± 4.1%, PPARγ 35.7% ± 4.2%; Fenofibrate: CYP2C8 IC50 0.2-9.7 μM |
| Quantified Difference | A229 activates PPARβ/δ 2.6-fold less than 3g and 2.1-fold less than 6d; PPARγ 2.0-fold less than 3g and 3.2-fold less than 6d |
| Conditions | Commercial luciferase cell reporter assays (Indigo Biosciences); PPARβ/δ control GW0742 at 0.0075 μM; PPARγ control rosiglitazone at 2.5 μM |
Why This Matters
Lower off-isoform activation in A229 minimizes confounding PPARβ/δ and PPARγ-driven effects in transcriptomic and phenotypic readouts, a feature not achieved by more potent but less selective in-series compounds.
- [1] Lee JJ, Hu Z, Wang YA, Nath D, Liang W, Cui Y, Ma JX, Duerfeldt AS. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Med Chem Lett. 2023;14(6):766-776. Table 2. View Source
